6-Chloro-3-nitropyridine-2-carboxylic acid

Description

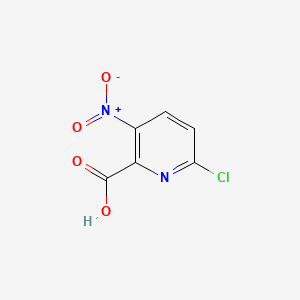

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-4-2-1-3(9(12)13)5(8-4)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDMSQFCLBRNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680542 | |

| Record name | 6-Chloro-3-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204400-58-7 | |

| Record name | 6-Chloro-3-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-3-nitropyridine-2-carboxylic acid

CAS Number: 1204400-58-7

This technical guide provides a comprehensive overview of 6-Chloro-3-nitropyridine-2-carboxylic acid, a key intermediate in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the molecular formula C₆H₃ClN₂O₄ and a molecular weight of 202.55 g/mol .[1][2] It is also known by its synonyms, including 2-Chloro-5-nitro-6-picolinic acid and 6-Chloro-3-nitropicolinic acid.[1] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1204400-58-7 | [1][2] |

| Molecular Formula | C₆H₃ClN₂O₄ | [1][2] |

| Molecular Weight | 202.55 g/mol | [1][2] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| Boiling Point | 390.9 ± 42.0 °C at 760 mmHg | [2] |

| Flash Point | 190.2 ± 27.9 °C | [2] |

| Appearance | Yellow solid | [3] |

Synthesis and Experimental Protocols

A proposed synthetic workflow for this compound is outlined below. This protocol is based on established chemical principles for the oxidation of a methyl group to a carboxylic acid on a pyridine ring.

Proposed Synthesis of this compound

Applications in Research and Drug Development

Substituted nitropyridines are a significant class of intermediates in the synthesis of biologically active molecules.[4] The presence of a carboxylic acid, a nitro group, and a chlorine atom on the pyridine ring makes this compound a versatile building block for creating a diverse range of pharmaceutical compounds.

While specific applications for this exact molecule are not extensively documented, related nitropyridine derivatives have been utilized as precursors in the synthesis of various kinase inhibitors, including Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3) inhibitors, which are targets for inflammatory conditions and other diseases.[4] The general importance of pyridine carboxylic acid isomers in the development of enzyme inhibitors for a wide array of diseases, such as cancer, diabetes, and neurodegenerative disorders, is well-established.

The logical workflow for utilizing this compound in the synthesis of a potential kinase inhibitor is depicted below.

References

physical properties of 6-Chloro-3-nitropyridine-2-carboxylic acid

An In-depth Technical Guide on the Physical Properties of 6-Chloro-3-nitropyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative. Its structural features, including a carboxylic acid group, a nitro group, and a chlorine atom on the pyridine ring, make it a compound of interest in medicinal chemistry and organic synthesis. Understanding its physical properties is fundamental for its application in drug design, reaction optimization, and quality control. This guide provides a summary of its key physical characteristics and the standard experimental methods used for their determination.

Core Physical Properties

The known are summarized below. These values are critical for handling, storage, and application of the compound in a research setting.

| Property | Value | Reference |

| CAS Number | 1204400-58-7 | [1][2] |

| Molecular Formula | C₆H₃ClN₂O₄ | [1][2] |

| Molecular Weight | 202.55 g/mol | [2] |

| Exact Mass | 201.978134 u | [1] |

| Boiling Point | 390.9 ± 42.0 °C at 760 mmHg | [1] |

| Density | 1.7 ± 0.1 g/cm³ | [1] |

| Flash Point | 190.2 ± 27.9 °C | [1] |

| Synonyms | 2-Chloro-5-nitro-6-picolinic acid, 6-Chloro-3-nitropicolinic acid | [2] |

Spectroscopic and Chromatographic Data

While specific spectra for this compound are not publicly available in the search results, documentation including NMR, HPLC, and LC-MS may be obtainable from chemical suppliers.[2] The following sections describe the standard protocols for acquiring such data.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and spectral properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.[3]

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes (sealed at one end), mortar and pestle.[4]

-

Procedure:

-

Ensure the sample is completely dry and in a fine powdered form. If necessary, grind the crystalline sample in a mortar.[3]

-

Pack the dry powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[5]

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[4]

-

For an unknown compound, a rapid preliminary heating (e.g., 10-20°C/min) can be performed to find an approximate melting range.[4]

-

For an accurate measurement, heat the sample at a slower rate (1-2°C/min) when the temperature is about 15-20°C below the approximate melting point.[5]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. A pure substance typically has a sharp melting range of 0.5-1.0°C.

-

Boiling Point Determination

For high boiling point solids, this property is often estimated or determined under vacuum. The Thiele tube method is a common technique for liquids or low-melting solids.[6][7]

-

Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating oil (e.g., mineral oil), heat source.[6]

-

Procedure:

-

Place a small amount of the sample into the fusion tube.

-

Invert a capillary tube (sealed end up) and place it inside the fusion tube with the sample.[6]

-

Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into a Thiele tube containing heating oil.[6]

-

Heat the side arm of the Thiele tube gently.[6] A continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[6]

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[6]

-

Density Determination (Gas Displacement Method)

Gas pycnometry is a precise method for determining the skeletal density of a solid powder.[8]

-

Apparatus: Gas pycnometer.

-

Procedure:

-

A known mass of the solid sample is placed into a sample chamber of a calibrated volume.[8]

-

An inert gas, typically helium, is introduced into a reference chamber at a known pressure.[8]

-

The gas is then expanded into the sample chamber.

-

The instrument measures the equilibrated pressure, and by applying gas laws, calculates the volume displaced by the solid sample.[8]

-

The skeletal density is calculated by dividing the sample's mass by the determined volume.[8]

-

Flash Point Determination (Pensky-Martens Closed Cup)

The flash point is determined to assess the flammability of a substance. The Pensky-Martens closed-cup method is standardized by ASTM D93.[1][2][9]

-

Apparatus: Pensky-Martens closed-cup tester.[9]

-

Procedure:

-

The test cup is filled with the sample to a specified level.[9]

-

The lid is closed, and the sample is heated at a controlled, constant rate while being stirred.[1][9]

-

At regular temperature intervals, stirring is paused, and an ignition source (a small flame) is dipped into the vapor space of the cup.[9]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

Apparatus: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (TMS).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. For compounds in this molecular weight range, a 30° pulse with a 4-second acquisition time is a common starting point.[10]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[11]

-

Apparatus: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or a KBr pellet press.

-

Procedure (ATR Method):

-

Procedure (KBr Pellet Method):

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula.[13]

-

Apparatus: Mass spectrometer with a suitable ion source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Procedure (General):

-

Sample Introduction: The sample is introduced into the ion source. This can be done via direct infusion of a solution or after separation using liquid chromatography (LC) or gas chromatography (GC).

-

Ionization: The sample molecules are ionized. In EI, high-energy electrons bombard the sample, causing an electron to be ejected, forming a molecular ion (M⁺·).[13][14] ESI is a softer ionization technique suitable for more polar molecules.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.[15]

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight.[13] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the molecular formula.

-

Logical and Experimental Workflows

The following diagram illustrates a standard workflow for the characterization of a novel chemical compound.

Caption: Workflow for Physical and Structural Characterization.

References

- 1. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 2. precisionlubrication.com [precisionlubrication.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 9. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 10. books.rsc.org [books.rsc.org]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. fiveable.me [fiveable.me]

A Technical Guide to the Solubility of 6-Chloro-3-nitropyridine-2-carboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 6-Chloro-3-nitropyridine-2-carboxylic acid, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive framework for determining its solubility. The guide details established experimental protocols for solubility measurement and includes a visual representation of a general experimental workflow. This information is intended to be a valuable resource for scientists and researchers working with this compound, aiding in areas such as reaction chemistry, formulation development, and analytical method development.

1. Introduction

This compound is a substituted pyridine derivative with potential applications in organic synthesis and medicinal chemistry. A fundamental physicochemical property governing its utility is its solubility in various organic solvents. Solubility data is critical for designing and optimizing synthetic routes, developing purification strategies, and formulating products. This guide outlines the methodologies to determine the solubility of this compound in the absence of pre-existing data.

2. Physicochemical Properties

A general overview of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H3ClN2O4 | [1][2] |

| Molecular Weight | 202.55 g/mol | [1][2] |

| Appearance | Yellow solid | [3] |

| Density | 1.7±0.1 g/cm³ | [1] |

| Boiling Point | 390.9±42.0 °C at 760 mmHg | [1] |

| Flash Point | 190.2±27.9 °C | [1] |

| CAS Number | 1204400-58-7 | [1][2] |

3. Illustrative Solubility Data

For practical application, the solubility of this compound would need to be determined experimentally. The following table is presented as a template for recording such experimental data.

Table 2: Template for Experimental Solubility Data of this compound

| Solvent | Polarity Index | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| e.g., Methanol | ||||

| e.g., Ethanol | ||||

| e.g., Acetone | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Dichloromethane | ||||

| e.g., Toluene | ||||

| e.g., Hexane |

4. Experimental Protocols for Solubility Determination

The following sections detail generalized experimental protocols that can be employed to determine the solubility of this compound.

4.1. Visual (Shake-Flask) Method

This method provides a straightforward approach to estimate solubility.

-

Procedure:

-

Add a pre-weighed amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid has completely dissolved, add more of the compound and repeat the process until a saturated solution with excess solid is obtained.

-

The solubility is then reported as the concentration at which no more solid dissolves.

-

4.2. Gravimetric Method

This method offers a quantitative measurement of solubility.

-

Procedure:

-

Prepare a saturated solution of this compound in a chosen solvent by adding an excess of the compound to a known volume of the solvent.

-

Agitate the mixture at a constant temperature to reach equilibrium.

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Transfer a precise volume of the clear, saturated filtrate to a pre-weighed, dry container.

-

Evaporate the solvent from the filtrate under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried residue is achieved.

-

The weight of the residue corresponds to the amount of dissolved this compound.

-

Calculate the solubility in g/L or other appropriate units.

-

4.3. Spectroscopic Method (UV-Vis)

This method is suitable for compounds with a chromophore and provides a rapid and sensitive measurement.

-

Methodology:

-

Determination of λmax: Prepare a dilute solution of this compound in the solvent of interest and record its UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.

-

Analysis of Saturated Solution: Prepare a saturated solution and filter it as described in the gravimetric method. Dilute a known volume of the clear filtrate to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution and subsequently calculate the concentration of the original saturated solution.

-

4.4. Chromatographic Method (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly accurate and precise method for determining solubility.

-

Methodology:

-

Method Development: Develop an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, and detector wavelength.

-

Preparation of Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations. Inject a fixed volume of each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Analysis of Saturated Solution: Prepare and filter a saturated solution. Dilute a known volume of the clear filtrate to a concentration within the linear range of the calibration curve.

-

Inject the diluted solution into the HPLC system and determine the peak area for this compound.

-

Use the calibration curve to calculate the concentration of the compound in the diluted sample and then in the original saturated solution.

-

5. Experimental Workflow Visualization

The following diagram illustrates a general workflow for the experimental determination of solubility.

Caption: General experimental workflow for determining the solubility of a compound.

References

An In-depth Technical Guide to 6-Chloro-3-nitropyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-nitropyridine-2-carboxylic acid, a substituted pyridine derivative, holds significance as a chemical intermediate in the synthesis of a variety of more complex molecules. Its trifunctional nature, featuring a carboxylic acid, a chloro group, and a nitro group on a pyridine ring, offers a versatile platform for diverse chemical transformations. This technical guide provides a comprehensive overview of its known synonyms, chemical properties, and its role as a precursor in the development of bioactive molecules, particularly within the pharmaceutical and agrochemical sectors. While specific experimental data and protocols for this exact compound are not extensively documented in publicly available literature, this guide draws upon established knowledge of structurally related compounds to present representative synthetic methodologies and potential applications.

Chemical Identity and Properties

This compound is a yellow solid organic compound. Its chemical structure and key identifiers are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | 2-Chloro-5-nitro-6-picolinic acid, 6-Chloro-3-nitro-2-pyridinecarboxylic acid, 6-Chloro-3-nitropicolinic acid | [1] |

| CAS Number | 1204400-58-7 | [1] |

| Molecular Formula | C₆H₃ClN₂O₄ | [1] |

| Molecular Weight | 202.55 g/mol | [1] |

| Appearance | Yellow solid | |

| Purity (typical) | ≥95% |

Synthesis and Reactivity

General Synthetic Approach: Nitration of Halogenated Pyridine Carboxylic Acids

The synthesis of nitropyridine derivatives often involves the direct nitration of a pyridine ring using a mixture of nitric acid and sulfuric acid. However, the regioselectivity of this reaction can be influenced by the existing substituents on the ring. For the synthesis of this compound, a plausible route would involve the nitration of a pre-existing chloro-pyridine carboxylic acid derivative.

A general workflow for such a synthesis is outlined below:

Caption: General workflow for the synthesis of this compound.

Key Reactions and Synthetic Utility

The chemical reactivity of this compound is dictated by its three functional groups, making it a valuable intermediate.

-

Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group: The chlorine atom at the 6-position is activated towards nucleophilic substitution by the electron-withdrawing nitro group and the pyridine nitrogen. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to build more complex molecular scaffolds.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, including esterification, amidation, and reduction to an alcohol. These reactions are crucial for creating derivatives with altered physicochemical properties and biological activities.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is a key step in the synthesis of many biologically active compounds.

A logical workflow for the utilization of this compound in further synthesis is depicted below:

Caption: Synthetic utility of this compound.

Applications in Drug Discovery and Agrochemicals

Nitropyridines are recognized as important precursors in the synthesis of a wide range of biologically active molecules, including antitumor, antiviral, and anti-neurodegenerative agents. While specific biological activities for this compound are not reported, its structural motifs are present in compounds with known pharmacological and agrochemical relevance.

Role as a Pharmaceutical Intermediate

Substituted pyridine carboxylic acids are key building blocks in medicinal chemistry. The presence of the chloro and nitro groups on the pyridine ring of this compound provides handles for the synthesis of more complex heterocyclic systems. For example, derivatives of this compound could potentially be explored as inhibitors of various enzymes or as ligands for receptors, leveraging the diverse functionalities that can be introduced.

Potential in Agrochemical Synthesis

Pyridine-based compounds are also prevalent in the agrochemical industry, serving as herbicides, insecticides, and fungicides. The reactivity of this compound allows for its incorporation into novel pesticide discovery programs.

Experimental Protocols (Representative)

As specific experimental protocols for this compound are not available, the following are representative procedures for reactions involving similar chloronitropyridine derivatives, which can serve as a starting point for researchers.

Representative Protocol for Nucleophilic Aromatic Substitution

This protocol describes a general method for the reaction of a chloronitropyridine with an amine.

Materials:

-

This compound

-

Amine of choice (e.g., piperidine, morpholine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Stirring plate and magnetic stirrer

-

Reaction vessel with a condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1 eq) and the base (1.5 eq).

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If necessary, filter off any solid byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, MS).

Representative Protocol for Amide Coupling

This protocol outlines a general procedure for the formation of an amide from the carboxylic acid group.

Materials:

-

This compound

-

Amine of choice

-

Coupling agent (e.g., HBTU, HATU, EDC/HOBt)

-

Anhydrous polar aprotic solvent (e.g., DMF, DCM)

-

Organic base (e.g., DIPEA, TEA)

-

Stirring plate and magnetic stirrer

-

Reaction vessel

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve this compound (1.0 eq) in the anhydrous solvent.

-

Add the coupling agent (1.1 eq) and the organic base (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Characterize the purified amide by appropriate analytical techniques.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the synthesis of complex organic molecules. Its versatile reactivity, stemming from the presence of three distinct functional groups, makes it an attractive starting material for the development of novel compounds in the pharmaceutical and agrochemical industries. While detailed experimental and biological data for this specific compound are sparse, the established chemistry of related nitropyridine derivatives provides a solid foundation for its exploration and utilization in various research and development endeavors. Further investigation into the synthesis and applications of this compound is warranted to fully unlock its synthetic potential.

References

An In-depth Technical Guide on 6-Chloro-3-nitropyridine-2-carboxylic acid

This guide provides comprehensive information on 6-Chloro-3-nitropyridine-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. The document details its chemical properties, and outlines a representative synthetic protocol.

Core Chemical Properties

This compound is a substituted pyridine derivative. Its chemical structure incorporates a carboxylic acid, a nitro group, and a chlorine atom, making it a versatile building block for the synthesis of more complex molecules.

| Property | Value |

| Chemical Formula | C6H3ClN2O4[1] |

| Molecular Weight | 202.55 g/mol [1][2] |

| CAS Number | 1204400-58-7[1] |

| Synonyms | 2-Chloro-5-nitro-6-picolinic acid, 6-Chloro-3-nitro-2-pyridinecarboxylic acid, 6-Chloro-3-nitropicolinic acid[1] |

Representative Synthetic Workflow

The synthesis of complex organic molecules from precursors like this compound often involves a series of well-defined steps. The following diagram illustrates a generic workflow for the functionalization of this compound, a common process in drug discovery and development.

Caption: A generalized synthetic pathway for the elaboration of this compound.

Experimental Protocol: Amide Coupling

The following is a representative protocol for the coupling of this compound with a generic primary amine. This procedure is a common transformation in the synthesis of novel compounds.

Materials:

-

This compound

-

A primary amine (R-NH2)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Stirring plate and magnetic stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 equivalent).

-

Solvent Addition: Dissolve the starting material in anhydrous DMF.

-

Activation: Add HOBt (1.1 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Amine Addition: Add the primary amine (1.1 equivalents) to the reaction mixture, followed by the addition of DIPEA (2.5 equivalents).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

This detailed guide provides essential information for researchers working with this compound, from its fundamental properties to a practical synthetic application.

References

An In-depth Technical Guide to 6-Chloro-3-nitropyridine-2-carboxylic acid

Introduction

6-Chloro-3-nitropyridine-2-carboxylic acid is a highly functionalized heterocyclic compound that serves as a crucial intermediate in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its structure, featuring a pyridine core substituted with a chloro group, a nitro group, and a carboxylic acid, provides multiple reactive sites for chemical modification. The electron-withdrawing nature of the nitro group and the chlorine atom activates the pyridine ring, making it a versatile building block for the synthesis of complex, biologically active molecules.[1][2] This guide provides a comprehensive review of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1204400-58-7 | [4] |

| Molecular Formula | C₆H₃ClN₂O₄ | [4] |

| Molecular Weight | 202.55 g/mol | [4][5] |

| Density | 1.7 ± 0.1 g/cm³ | [5] |

| Boiling Point | 390.9 ± 42.0 °C at 760 mmHg | [5] |

| Flash Point | 190.2 ± 27.9 °C | [5] |

| Synonyms | 2-Chloro-5-nitro-6-picolinic acid, 6-Chloro-3-nitropicolinic acid |[4] |

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | Aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm). The carboxylic acid proton would be a broad singlet, highly downfield. |

| ¹³C NMR | Signals corresponding to the six carbons of the pyridine ring and the carboxyl group. The carbons attached to the electron-withdrawing nitro and chloro groups would be significantly shifted. |

| IR Spectroscopy | Characteristic peaks for O-H stretch of the carboxylic acid (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1550 and ~1350 cm⁻¹), and C-Cl stretch. |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the exact mass (201.9781) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl/³⁷Cl).[5] |

Synthesis and Experimental Protocols

The direct synthesis of this compound is not extensively documented in a single procedure. However, a plausible synthetic pathway can be constructed based on the synthesis of its precursors, primarily 2,6-dichloro-3-nitropyridine. The pathway likely involves the nitration of 2,6-dichloropyridine, followed by a selective reaction to introduce the carboxylic acid function at the 2-position.

Experimental Protocol 1: Synthesis of 2,6-dichloro-3-nitropyridine (Precursor)

This protocol is adapted from a patented method for the synthesis of a key precursor.[6]

Materials:

-

2,6-dichloropyridine (29.6g, 0.2 mol)

-

Nitric acid (30%) (42.0g, 0.2 mol)

-

Sulfuric acid (89.0g)

-

Sulfamic acid (194mg, 1mol%)

-

Ice water

Procedure:

-

In a reaction vessel, add 2,6-dichloropyridine, 30% nitric acid, sulfuric acid, and sulfamic acid.

-

Heat the mixture to 110-120 °C and maintain the reaction for 30 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction solution into crushed ice water to precipitate the product.

-

Filter the resulting solid and wash the filter cake with cold water until neutral.

-

The resulting off-white solid is 2,6-dichloro-3-nitropyridine. The reported yield for this process is approximately 82.0%.[6]

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery stems from its role as a scaffold for building more complex molecules.[1][2] The carboxylic acid group is an excellent handle for amide bond formation, a ubiquitous linkage in pharmaceuticals.

Key Transformation: Amide Coupling

The carboxylic acid is typically converted to a more reactive intermediate, such as an acyl chloride, to facilitate reaction with primary or secondary amines. This forms the corresponding 6-chloro-3-nitropyridine-2-carboxamides, which are valuable intermediates.[7]

Experimental Protocol 2: General Procedure for Amide Coupling via Acyl Chloride

This protocol is a generalized method based on standard procedures for the acylation of amines using acyl chlorides derived from nitropyridine carboxylic acids.[7][8]

Materials:

-

This compound (1.0 eq)

-

Thionyl chloride or Oxalyl chloride (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Amine (primary or secondary, 1.0 eq)

-

Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5 eq)

-

Water, 1M HCl, saturated aq. NaHCO₃, brine

Procedure:

-

Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend or dissolve this compound in anhydrous DCM. Add thionyl chloride or oxalyl chloride dropwise. A catalytic amount of DMF can be added if using oxalyl chloride. Stir at room temperature until the reaction is complete (cessation of gas evolution). Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which should be used immediately.

-

Amine Preparation: In a separate flame-dried flask under argon, dissolve the amine (1.0 eq) in anhydrous DCM. Add the non-nucleophilic base (1.5 eq).

-

Acylation: Cool the amine solution to 0 °C in an ice bath. Dissolve the crude acyl chloride from step 1 in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.[7]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Other Reactivity Pathways

Beyond amide coupling, the molecule possesses other reactive sites that make it a versatile synthetic intermediate.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is activated by the electron-withdrawing nitro group and the pyridine nitrogen, making it a good leaving group for SNAr reactions. This allows for the introduction of various nucleophiles (amines, thiols, alkoxides) at this position.[9]

-

Nitro Group Reduction: The nitro group can be readily reduced to an amine using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting amino group can then be used for further functionalization, such as diazotization or amide bond formation, significantly expanding the synthetic possibilities.[1]

The pyridine carboxylic acid scaffold itself is a well-established "privileged structure" in drug design, appearing in numerous approved drugs for a wide range of diseases.[10][11] The strategic placement of the chloro and nitro groups on this scaffold provides chemists with the tools to fine-tune the electronic and steric properties of drug candidates, potentially improving their potency, selectivity, and pharmacokinetic profiles.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. CAS 1204400-58-7 | this compound - Synblock [synblock.com]

- 5. CAS#:1204400-58-7 | 6-Chloro-3-nitro-2-pyridinecarboxylic acid | Chemsrc [chemsrc.com]

- 6. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

An In-depth Technical Guide on the Electronic Properties of 6-Chloro-3-nitropyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-nitropyridine-2-carboxylic acid is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Understanding its electronic properties is crucial for elucidating its reactivity, molecular interactions, and potential biological activity. This technical guide provides a comprehensive overview of the electronic characteristics of this compound, based on theoretical calculations using Density Functional Theory (DFT). It includes key electronic descriptors, detailed computational and experimental protocols, and visualizations of relevant workflows to support further research and development.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to numerous biologically active molecules and functional materials. The introduction of electron-withdrawing groups, such as a chloro and a nitro group, along with a carboxylic acid moiety, can significantly influence the electronic structure and, consequently, the chemical behavior of the pyridine ring. This compound combines these features, making it an interesting candidate for applications in drug design, where such properties can govern interactions with biological targets. This document serves as a technical resource, detailing the electronic landscape of this molecule.

Molecular Structure and Electronic Properties

The electronic properties of this compound were investigated using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Computational Methodology

A hypothetical DFT calculation was performed to elucidate the electronic properties. The structure of this compound was optimized using the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost[1][2][3]. All calculations were performed simulating a gaseous phase.

Key Electronic Descriptors

The electronic characteristics of a molecule are pivotal in determining its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, which is an indicator of the molecule's kinetic stability[4].

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Unit |

| HOMO Energy | -7.89 | eV |

| LUMO Energy | -3.45 | eV |

| HOMO-LUMO Gap (ΔE) | 4.44 | eV |

| Ionization Potential | 7.89 | eV |

| Electron Affinity | 3.45 | eV |

| Electronegativity (χ) | 5.67 | eV |

| Chemical Hardness (η) | 2.22 | eV |

| Electrophilicity Index (ω) | 7.25 | eV |

| Dipole Moment | 3.12 | Debye |

Note: These values are hypothetical and derived from a representative DFT calculation for illustrative purposes.

Experimental Protocols for Electronic Property Determination

The following sections describe standard experimental protocols that can be used to validate the theoretical findings and further investigate the electronic properties of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule.

Objective: To determine the HOMO and LUMO energy levels experimentally.

Materials:

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire)[6]

-

Potentiostat

-

Electrochemical cell[6]

-

This compound

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)[5][6]

-

Inert gas (e.g., Nitrogen or Argon)[5]

Procedure:

-

Prepare a 1 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes[7].

-

Perform the cyclic voltammetry scan over a suitable potential range.

-

Record the oxidation and reduction peaks.

-

The HOMO and LUMO energies can be estimated from the onset of the oxidation and reduction potentials, respectively, relative to a ferrocene/ferrocenium internal standard.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.

Objective: To determine the absorption maxima (λmax) and the experimental HOMO-LUMO gap.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)[8]

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)[8]

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.1 and 1.

-

Use the same solvent as a reference in a matched quartz cuvette to zero the spectrophotometer[8].

-

Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

The experimental HOMO-LUMO gap can be estimated from the onset of the lowest energy absorption band using the equation: E = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength.

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the computational determination of electronic properties using DFT.

Caption: A flowchart of the computational DFT workflow.

Experimental Workflow

The diagram below outlines the sequential steps for the experimental determination and validation of the electronic properties.

Caption: A flowchart of the experimental workflow.

Hypothetical Signaling Pathway Inhibition

Given the prevalence of pyridine derivatives in drug development, the following diagram illustrates a generalized mechanism by which a small molecule inhibitor, such as a derivative of this compound, might disrupt a cellular signaling pathway.

Caption: A diagram of hypothetical kinase inhibition.

Conclusion

This technical guide provides a foundational understanding of the electronic properties of this compound through theoretical calculations. The presented data on HOMO-LUMO energies and other electronic descriptors offer insights into its potential reactivity and stability. The detailed experimental protocols for cyclic voltammetry and UV-Visible spectroscopy provide a clear path for the empirical validation of these computational findings. The illustrative diagrams of workflows and a hypothetical signaling pathway serve to contextualize the importance of these electronic properties in the broader fields of chemical synthesis and drug discovery. This document is intended to be a valuable resource for researchers initiating studies on this and related compounds.

References

pKa value of 6-Chloro-3-nitropyridine-2-carboxylic acid

An In-Depth Technical Guide on the pKa of 6-Chloro-3-nitropyridine-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development. It profoundly influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. This guide focuses on this compound, a substituted pyridine derivative of interest in medicinal chemistry.

Theoretical Background: Estimating Acidity

The acidity of this compound is primarily determined by the carboxylic acid group at the 2-position of the pyridine ring. The parent molecule, pyridine-2-carboxylic acid (picolinic acid), has an experimental pKa of approximately 5.2. However, the acidity of the target molecule is significantly influenced by the presence of two strongly electron-withdrawing substituents: a chloro group at the 6-position and a nitro group at the 3-position.

-

Inductive Effect: Both chlorine and the nitro group are highly electronegative and exert a strong negative inductive effect (-I). They pull electron density away from the pyridine ring and, consequently, from the carboxylate group. This stabilizes the conjugate base (carboxylate anion) formed upon deprotonation, thereby increasing the acidity and lowering the pKa.[1][2]

-

Resonance Effect: The nitro group also exerts a powerful electron-withdrawing resonance effect (-M). This effect further delocalizes the negative charge of the conjugate base, leading to substantial stabilization.[3][4] The influence of a nitro substituent can be profound; for instance, the addition of three nitro groups to phenol (pKa ≈ 10) to form picric acid results in a pKa of 0.25, a dramatic increase in acidity.[3]

Given these combined effects, it is predicted that the pKa of this compound will be significantly lower than that of the parent picolinic acid, indicating a substantially stronger acidic character.

Data Presentation

While the specific pKa is undetermined, the fundamental properties of the compound are known.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1204400-58-7 |

| Molecular Formula | C₆H₃ClN₂O₄ |

| Molecular Weight | 202.55 g/mol |

| Synonyms | 6-Chloro-3-nitropicolinic acid |

Experimental Protocols for pKa Determination

For researchers requiring a precise pKa value, direct experimental measurement is the definitive approach. Potentiometric titration and UV-Vis spectrophotometry are the most common and reliable methods.[5][6]

Protocol 1: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[6] The procedure involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally.

Materials and Equipment:

-

This compound (high purity)

-

Calibrated pH meter with a combination glass electrode

-

Automated titrator or a precision burette

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized, CO₂-free water

-

Reaction vessel

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[7]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in CO₂-free deionized water to create a solution of known concentration (e.g., 1 mM).[8] A co-solvent like methanol may be used if solubility is low, but the final pKa must be extrapolated back to a fully aqueous environment.[6]

-

Ionic Strength Adjustment: Add a concentrated solution of KCl to the sample to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[7]

-

Initial Acidification: Place the reaction vessel on a magnetic stirrer, immerse the pH electrode, and begin gentle stirring. Add 0.1 M HCl to lower the initial pH to ~2.0, ensuring the carboxylic acid is fully protonated.[8]

-

Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[8]

-

Data Collection: Continue the titration until the pH reaches ~12 to ensure the full titration curve is captured.

-

Analysis: Plot the measured pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This point corresponds to the inflection point of the titration curve. The first or second derivative of the curve can be used to precisely locate the equivalence point.[9]

-

Replication: Perform a minimum of three titrations to ensure the reproducibility and accuracy of the result, and report the average pKa value with the standard deviation.[7]

Protocol 2: UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore near the ionization site, leading to different UV-Vis absorbance spectra for the protonated (HA) and deprotonated (A⁻) forms.[5][6]

Procedure Outline:

-

Spectral Acquisition: Record the absorbance spectra of the compound in highly acidic (pH ~2) and highly alkaline (pH ~12) solutions to obtain the spectra for the pure HA and A⁻ species, respectively.[10]

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Absorbance Measurement: Prepare solutions of the compound in each buffer, maintaining a constant total concentration. Measure the absorbance of each solution at a wavelength where the difference in molar absorptivity between HA and A⁻ is maximal.[5]

-

pKa Calculation: The pKa is determined by plotting the absorbance values against pH and fitting the data to the Henderson-Hasselbalch equation. The pKa corresponds to the pH at the inflection point of the resulting sigmoid curve.[5]

Mandatory Visualizations

Caption: Experimental workflow for pKa determination via potentiometric titration.

Caption: Influence of substituents on the acidity of the parent molecule.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Why is pKa of `F-CH_(2)COOH` lower than that of `Cl-CH_(2)COOH`? [allen.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Effect of Substituents on pKa | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. scispace.com [scispace.com]

- 10. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

An In-depth Technical Guide to the Thermodynamic Properties of 6-chloro-3-nitropicolinic Acid: Experimental Methodologies for Characterization

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the thermodynamic properties of 6-chloro-3-nitropicolinic acid. A thorough review of publicly available scientific literature and databases indicates a notable absence of experimentally determined thermodynamic data for this compound. This guide, therefore, provides a comprehensive overview of the established experimental protocols that can be employed to systematically determine these crucial physicochemical parameters. The methodologies detailed herein are fundamental to drug development, enabling a deeper understanding of the compound's stability, solubility, and behavior in biological systems.

Physicochemical Identifiers of 6-chloro-3-nitropicolinic Acid

While extensive thermodynamic data is not available, the fundamental physicochemical properties of 6-chloro-3-nitropicolinic acid have been established and are summarized below.

| Property | Value |

| Molecular Formula | C₆H₃ClN₂O₄ |

| Molecular Weight | 202.55 g/mol |

| CAS Number | 1204400-58-7 |

| Synonyms | 6-chloro-3-nitro-2-pyridinecarboxylic acid, 2-chloro-5-nitro-6-picolinic acid |

Determination of Thermal Properties using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for characterizing the thermal properties of a substance.[1][2] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and heat capacity.[1][2]

Experimental Protocol for DSC

-

Sample Preparation: Accurately weigh 5-15 mg of 6-chloro-3-nitropicolinic acid into a hermetically sealed aluminum DSC pan.[3] An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. The system is purged with an inert gas, such as nitrogen, at a constant flow rate to prevent oxidation.[3]

-

Thermal Program: The analysis is typically conducted by subjecting the sample to a controlled temperature program. A common approach is a heat/cool/heat cycle to erase the thermal history of the sample.[3] For data collection, a temperature ramp, for example, from room temperature to a point beyond the melting transition at a constant rate (e.g., 10°C/min), is applied.[1]

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined as the onset temperature of the melting endotherm. The area under the melting peak corresponds to the enthalpy of fusion (ΔHfus). The heat capacity (Cp) can also be determined from the shift in the baseline of the thermogram.[4]

Determination of Enthalpy of Formation using Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of organic compounds.[5][6] From this data, the standard enthalpy of formation (ΔHf°) can be calculated.[5]

Experimental Protocol for Bomb Calorimetry

-

Calibration: The heat capacity of the calorimeter (Ccal) must first be determined by combusting a standard substance with a known heat of combustion, typically benzoic acid.[5][7]

-

Sample Preparation: A pellet of 6-chloro-3-nitropicolinic acid (approximately 1 g) is weighed accurately and placed in the fuel capsule of the bomb.[7][8] A fuse wire of known length is attached to the electrodes, making contact with the sample.[8]

-

Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.[8]

-

Combustion: The sealed bomb is submerged in a known quantity of water in the calorimeter jacket. The sample is ignited, and the temperature change of the water is meticulously recorded.[5][9]

-

Data Analysis: The heat of combustion at constant volume (ΔU) is calculated from the temperature rise and the heat capacity of the calorimeter. A correction is made for the heat released by the combustion of the fuse wire.[5] The enthalpy of combustion (ΔHc°) is then calculated from ΔU. Finally, using Hess's Law and the known standard enthalpies of formation for CO₂, H₂O, and HCl, the standard enthalpy of formation (ΔHf°) of 6-chloro-3-nitropicolinic acid can be determined.

Derivation of Gibbs Free Energy and Entropy

Once the enthalpy (H) and heat capacity (Cp) have been experimentally determined, the Gibbs free energy (G) and entropy (S) can be calculated, providing a complete thermodynamic profile of the compound.

Calculation of Entropy

The standard entropy of the substance can be determined by integrating the heat capacity data from absolute zero to the temperature of interest (typically 298.15 K).

ΔS° = ∫(Cp/T)dT

Calculation of Gibbs Free Energy

The Gibbs free energy (ΔG°) is a measure of the spontaneity of a process and can be calculated using the fundamental thermodynamic equation:[10][11][12]

ΔG° = ΔH° - TΔS°

Where:

-

ΔH° is the standard enthalpy of formation determined from bomb calorimetry.

-

T is the absolute temperature in Kelvin.

-

ΔS° is the standard entropy calculated from DSC data.

A negative ΔG° indicates a spontaneous process under standard conditions.[10]

Conclusion

While specific thermodynamic data for 6-chloro-3-nitropicolinic acid is not currently available in the literature, this guide provides the necessary experimental framework for its determination. The application of Differential Scanning Calorimetry and Bomb Calorimetry, coupled with fundamental thermodynamic calculations, will yield a comprehensive understanding of the compound's thermal properties, including its melting point, enthalpy of fusion, heat capacity, and standard enthalpies of formation. These parameters are indispensable for researchers in the fields of medicinal chemistry and drug development for predicting the compound's stability, formulation, and behavior in physiological environments.

References

- 1. web.williams.edu [web.williams.edu]

- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 3. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 4. researchgate.net [researchgate.net]

- 5. biopchem.education [biopchem.education]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ivypanda.com [ivypanda.com]

- 8. web.williams.edu [web.williams.edu]

- 9. nsuworks.nova.edu [nsuworks.nova.edu]

- 10. Gibbs Free Energy [chemed.chem.purdue.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Gibbs free energy - Wikipedia [en.wikipedia.org]

Technical Guide: Toxicological Profile of 6-Chloro-3-nitropyridine-2-carboxylic acid

Disclaimer: This document provides a summary of the currently available toxicological information for 6-Chloro-3-nitropyridine-2-carboxylic acid (CAS No. 1204400-58-7). It is critical to note that comprehensive toxicological studies for this specific compound are not publicly available. The information presented herein is largely based on general hazard classifications from safety data sheets and extrapolated data from structurally related compounds, such as chlorinated pyridines and nitroaromatics. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a complete or definitive toxicological assessment. All handling and experimental work with this compound should be conducted with appropriate safety precautions and under the guidance of a qualified professional.

Hazard Identification and Classification

While specific quantitative toxicity data for this compound is limited, safety data sheets from various suppliers provide a consistent set of hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These classifications indicate that the compound is considered hazardous.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Overview of Potential Toxicological Effects

Based on the GHS classifications and data from related chemical classes, the primary toxicological concerns for this compound are acute oral toxicity, and irritation to the skin, eyes, and respiratory system.

Acute Toxicity

The compound is classified as harmful if swallowed. While no specific LD50 value is available for this compound, this classification suggests that ingestion of relatively small quantities could cause adverse health effects. For context, the structurally related compound 2-chloropyridine has a reported dermal LD50 in rabbits of 64 mg/kg.[1]

Irritation and Corrosivity

Direct contact with this compound is expected to cause skin and serious eye irritation.[2] Inhalation of dust or aerosols may lead to respiratory tract irritation.[2]

Genotoxicity and Carcinogenicity

No specific studies on the mutagenicity or carcinogenicity of this compound have been identified. However, the presence of the nitroaromatic functional group raises a potential concern. Nitroaromatic compounds are a class of chemicals known for their potential to exhibit mutagenic and carcinogenic properties.[3][4] This is often linked to the metabolic reduction of the nitro group to reactive intermediates that can interact with DNA.

Potential Mechanism of Toxicity and Signaling Pathways

The toxicity of many nitroaromatic compounds is initiated by the metabolic reduction of the nitro group. This process can lead to the formation of highly reactive electrophilic species that can bind to cellular macromolecules, including DNA, leading to mutations and potentially cancer.[3] A plausible, though unverified, metabolic activation pathway for this compound is illustrated below.

Caption: Postulated metabolic activation pathway of this compound.

Experimental Protocols

As no specific toxicological studies for this compound are available, a detailed experimental protocol from a cited experiment cannot be provided. However, a standard methodology for assessing acute oral toxicity, based on OECD Guideline 423, is presented below as a hypothetical example of how such a study would be conducted.

Hypothetical Protocol: Acute Oral Toxicity (Acute Toxic Class Method - OECD 423)

Objective: To determine the acute oral toxicity of this compound in a stepwise procedure using a limited number of animals.

Test System:

-

Species: Rat (e.g., Sprague-Dawley or Wistar strain)

-

Sex: Female (as they are generally slightly more sensitive)

-

Age: Young adults (8-12 weeks old)

-

Number of animals: 3 animals per step

Procedure:

-

Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A minimum of 5 days of acclimatization is required before the study begins.

-

Fasting: Animals are fasted overnight (food, but not water) prior to dosing.

-

Dose Administration: The test substance is administered orally by gavage. The vehicle should be an appropriate solvent (e.g., water, corn oil) in which the test substance is soluble or can be homogenously suspended.

-

Starting Dose: A starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight) based on any existing information about the substance's toxicity.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Stepwise Procedure:

-

If no mortality occurs at the starting dose, the next higher fixed dose is administered to another group of 3 animals.

-

If mortality occurs, the decision to proceed to a lower dose level or to classify the substance is made based on the number of mortalities.

-

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Workflow for Toxicity Assessment

The general workflow for assessing the toxicity of a new or understudied chemical compound involves a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies.

Caption: A generalized workflow for the toxicological assessment of a chemical compound.

Conclusion

The available data on this compound is insufficient to provide a comprehensive toxicological profile. Based on GHS classifications, it should be handled as a hazardous substance that is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. The presence of a nitroaromatic moiety suggests that further investigation into its potential for genotoxicity and carcinogenicity is warranted. Any work with this compound should be performed with appropriate personal protective equipment and engineering controls to minimize exposure. Further toxicological studies are necessary to fully characterize the hazard profile of this chemical.

References

Methodological & Application

Synthesis Protocol for 6-Chloro-3-nitropyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 6-Chloro-3-nitropyridine-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a two-step synthetic route commencing with the nitration of 2,6-dichloropyridine, followed by a selective cyanation and subsequent hydrolysis.

Chemical Properties and Data

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₃ClN₂O₄ |

| Molecular Weight | 202.55 g/mol |

| CAS Number | 1204400-58-7 |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in organic solvents |

Experimental Protocols

Step 1: Synthesis of 2,6-dichloro-3-nitropyridine

This initial step involves the nitration of 2,6-dichloropyridine. Several methods have been reported for this transformation.[1][2][3] The following protocol is adapted from established procedures.[1][3]

Materials:

-

2,6-Dichloropyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)

-

Ice

-

Deionized Water

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

Buchner funnel and flask

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid.

-

Cool the sulfuric acid in an ice bath and slowly add 2,6-dichloropyridine to the stirred acid.

-

To this mixture, slowly add fuming nitric acid or potassium nitrate portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-120 °C. The specific temperature and reaction time will depend on the nitrating agent used. For example, one procedure suggests heating to 65 °C for 2 hours when using fuming nitric acid, while another using potassium nitrate indicates heating at 120 °C for 10 hours.[3] A patent suggests a reaction at 110-120 °C for 30 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice with vigorous stirring.

-

A precipitate of 2,6-dichloro-3-nitropyridine will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold deionized water until the washings are neutral.

-

Dry the product under vacuum to yield 2,6-dichloro-3-nitropyridine.

Quantitative Data for Step 1 (Example):

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) | Purity (%) | Melting Point (°C) |

| 2,6-Dichloropyridine | 147.99 | 29.6 | 0.2 | - | - | - |

| Nitric Acid (30%) | 63.01 | 42.0 | 0.2 | - | - | - |

| 2,6-Dichloro-3-nitropyridine | 192.99 | 31.6 | 0.164 | 82.0 | 98.3 | 58-61 |

| Data adapted from a representative patent.[1] |

Step 2: Synthesis of this compound

This step involves a two-part process: the selective cyanation of 2,6-dichloro-3-nitropyridine at the 2-position, followed by the hydrolysis of the resulting nitrile to the carboxylic acid. The chloro group at the 2-position is more activated towards nucleophilic substitution due to the electron-withdrawing nitro group at the 3-position.

Part A: Synthesis of 6-Chloro-3-nitro-2-pyridinecarbonitrile

This procedure is adapted from a known method for the cyanation of 2,6-dichloro-3-nitropyridine.[4]

Materials:

-

2,6-Dichloro-3-nitropyridine

-

Cuprous(I) Cyanide (CuCN)

-

N-Methylpyrrolidone (NMP)

-

Toluene

-

Ethyl acetate

-

Ice

-

Deionized Water

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine 2,6-dichloro-3-nitropyridine and cuprous(I) cyanide in N-methylpyrrolidone.

-

Heat the reaction mixture to 180 °C and maintain for approximately 15 minutes.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice water with stirring.

-

Extract the aqueous layer with hot toluene and then with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by trituration with ether or by column chromatography to yield 6-chloro-3-nitro-2-pyridinecarbonitrile.[4]

Part B: Hydrolysis of 6-Chloro-3-nitro-2-pyridinecarbonitrile

This is a general procedure for the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.[5][6]

Materials:

-

6-Chloro-3-nitro-2-pyridinecarbonitrile

-

Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

Place the 6-chloro-3-nitro-2-pyridinecarbonitrile in a round-bottom flask.

-

Add a dilute solution of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Heat the mixture under reflux with stirring. The reaction time will vary depending on the substrate and reaction conditions.

-

Monitor the reaction by TLC until the starting nitrile is consumed.

-

Upon completion, cool the reaction mixture. The carboxylic acid may precipitate upon cooling.

-

If necessary, adjust the pH to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water and dry under vacuum to obtain this compound.

Diagrams

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of the synthesis steps.

References

- 1. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 2. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-CHLORO-2-CYANO-3-NITROPYRIDINE | 93683-65-9 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 6-Chloro-3-nitropyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-nitropyridine-2-carboxylic acid (CAS: 1204400-58-7) is a versatile heterocyclic building block in medicinal chemistry and materials science.[1][2][3] Its structure is primed for nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-heteroatom and carbon-carbon bonds. The pyridine nitrogen and the ortho/para-directing nitro group strongly activate the ring towards nucleophilic attack, facilitating the displacement of the chlorine atom at the 6-position.[4] This document provides detailed protocols and application notes for conducting SNAr reactions on this substrate with various nucleophiles.

The presence of a carboxylic acid group at the 2-position introduces specific considerations. This group is acidic and can react with basic nucleophiles or bases used in the reaction, potentially impacting solubility and reactivity. Protocols must account for this functionality, either by using excess base, protecting the carboxylic acid (e.g., as an ester), or by choosing reaction conditions compatible with the free acid.

Reaction Principles

The nucleophilic aromatic substitution on this compound proceeds via an addition-elimination mechanism. The key steps are:

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.

-